Chimonanthine

Übersicht

Beschreibung

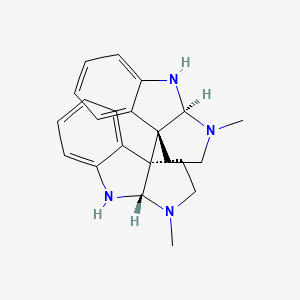

Chimonanthine is a naturally occurring bisindole alkaloid found in the plant family Calycanthaceae. It is characterized by its unique hexahydropyrroloindole skeleton, which contributes to its diverse biological activities. This compound has been studied for its potential antifungal, antitumor, anti-inflammatory, and antimelanogenesis properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of chimonanthine typically involves the oxidative coupling of tetrahydropyrroloindoles. One efficient method uses iodine as the oxidant, allowing for the rapid synthesis of meso- and rac-chimonanthines through an oxidation–oxidation–reduction sequence . Another approach involves the copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives, which establishes the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids in one procedure .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.

Analyse Chemischer Reaktionen

Isomerization

Chimonanthine can undergo base-induced isomerization to form calycanthine. Specifically, treatment of (+)-chimonanthine with [D4]acetic acid and deuterium oxide leads to the formation of calycanthine . This conversion demonstrates an equilibrium between this compound and calycanthine, with calycanthine being the thermodynamically favored product .

Conversion to Folicanthine

This compound can be converted into folicanthine through N-methylation. Treating (+)-chimonanthine with formalin and sodium triacetoxyborohydride yields (+)-folicanthine .

Deacylative Alkylations

The application of catalytic deacylative alkylations (DaA) of 3-acyl-2-oxindoles has been demonstrated in the total syntheses of meso-chimonanthine and meso-folicanthine .

Reactions with Electrophiles

Reactions with electrophiles, such as formaldehyde, can modify the this compound structure, leading to related alkaloids like folicanthine .

Reaction Conditions and Reagents

Various reagents and conditions are used in the synthesis and modification of this compound, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Chimonanthine exhibits a range of pharmacological activities, including analgesic, anti-inflammatory, anti-melanogenic, and cytotoxic effects. Below are key findings from recent studies:

Analgesic Activity

- This compound and its derivatives have been shown to bind effectively to μ-opioid receptors, which are crucial for pain modulation. Specifically, (−)-chimonanthine demonstrated a binding affinity with a value of 271 ± 85 nM, indicating significant analgesic potential .

Anti-Melanogenic Effects

- Research indicates that this compound can inhibit melanogenesis in melanoma cells. The compound exhibited an IC50 value of 0.93 μM, making it one of the most potent inhibitors compared to other tested alkaloids . This property suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders.

Cytotoxicity

- This compound has shown cytotoxic effects against various cancer cell lines. In studies involving B16 melanoma cells, the compound displayed significant cytotoxicity at concentrations as low as 10 μM . This suggests its potential role in cancer therapy.

Synthesis of this compound

The total synthesis of this compound and its analogs has been a focus of chemical research. A notable method involves the use of diazene-directed fragment assembly to synthesize (+)-desmethyl-meso-chimonanthine and related compounds with high yields (up to 91%) . This synthetic approach not only aids in understanding the compound's structure but also facilitates the production of derivatives for further pharmacological testing.

Agricultural Applications

This compound has also been studied for its agricultural applications, particularly in plant protection:

Antifungal Activity

- Studies have demonstrated that this compound possesses antifungal properties against various plant pathogens. It exhibited an EC50 value of 29.3 μg/mL against Bipolaris maydis, indicating potential use as a natural fungicide in agriculture .

Antiviral Activity

- Preliminary investigations suggest that this compound may have antiviral properties, with activity noted against porcine reproductive and respiratory syndrome virus (PRRSV) . This could lead to further exploration of its use in veterinary medicine.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Wirkmechanismus

The mechanism of action of chimonanthine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, which is crucial for its antifungal and antibacterial activities . The exact molecular pathways are still under investigation, but its unique structure allows it to interact with multiple biological targets.

Vergleich Mit ähnlichen Verbindungen

Chimonanthine is part of a family of bisindole alkaloids, which include compounds like folicanthine and calycanthine . These compounds share a similar hexahydropyrroloindole skeleton but differ in their stereochemistry and specific biological activities. For example:

Folicanthine: Similar in structure but with different stereochemistry, leading to distinct biological activities.

Calycanthine: Another bisindole alkaloid with a different arrangement of its quaternary stereogenic centers.

This compound’s uniqueness lies in its specific stereochemistry and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Chimonanthine, an alkaloid derived from the Chimonanthus praecox plant, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is classified within the Calycanthaceae family of alkaloids. The compound has been synthesized using various methods, including stereocontrolled total synthesis techniques that ensure high yields and purity. Its structure is characterized by a complex arrangement of carbon rings and functional groups that contribute to its biological activity.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

1. Antifungal Activity

This compound and its derivatives have shown significant antifungal properties against several plant pathogens. Notably, studies have reported the following minimum inhibitory concentrations (MIC):

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Phytophthora infestans | 1.95 |

| Compound b15 | Sclerotinia sclerotiorum | 1.95 |

| Compound b17 | Alternaria solani | 7.81 |

These findings suggest that this compound could be a promising candidate for agricultural antifungal agents .

2. Antiviral Activity

This compound has demonstrated weak antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV), with an IC50 value of approximately 68.9 μM . This indicates potential for further exploration in antiviral applications.

3. Analgesic Effects

Research has indicated that this compound possesses analgesic properties, showing strong binding affinities to μ-opioid receptors. The binding affinities were reported as follows:

| Compound | K_i (nM) |

|---|---|

| (+)-Chimonanthine | 271 ± 85 |

| meso-Chimonanthine | 341 ± 29 |

| (−)-Chimonanthine | 652 ± 159 |

These results imply that this compound may be beneficial in pain management therapies .

4. Melanogenesis Inhibition

This compound has been found to inhibit melanogenesis in B16 melanoma cells, with IC50 values indicating its potency:

| Compound | IC50 (µM) |

|---|---|

| (+)-Chimonanthine | 0.93 |

| (−)-Chimonanthine | 1.4 |

| (−)-Folicanthine | 1.8 |

These findings highlight its potential use in skin whitening products or treatments for hyperpigmentation .

5. Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including gastric carcinoma and hepatocarcinoma:

| Cell Line | IC50 (µM) |

|---|---|

| NUGC3 (Gastric) | 10.3 |

| SNU739 (Hepatocarcinoma) | 19.7 |

These results warrant further investigation into its potential as an anticancer agent .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antifungal Activity : A comprehensive evaluation of synthesized derivatives of Chimonanthus praecox revealed that certain compounds exhibited superior antifungal activity compared to traditional fungicides .

- Cytotoxicity Assessment : A study assessed the effects of this compound on various human cancer cell lines, demonstrating significant cytotoxicity which suggests its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYXPMHLHJOGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5545-89-1 | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of chimonanthine?

A1: this compound has a molecular formula of C20H24N4 and a molecular weight of 320.41 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly use techniques like UV, IR, NMR (including 2D NMR), and MS to characterize this compound. [, , , , ] These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule.

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic routes to this compound have been developed, often mirroring proposed biosynthetic pathways. Some key strategies include:

- Oxidative dimerization of tryptamine derivatives: This method mimics the proposed biosynthesis and involves the coupling of two tryptamine units. [, , ]

- Reductive dimerization: This approach utilizes transition metal catalysts, like nickel, to couple pyrrolidinoindoline scaffolds. [, , ]

- Alkylation of bisoxindole: This strategy involves the construction of the this compound core through alkylation reactions on a bisoxindole framework. [, ]

Q4: What is significant about the stereochemistry of this compound?

A4: this compound exists as three stereoisomers: (+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine. The stereochemistry significantly influences the biological activity of these isomers. [, , , ]

Q5: How has the synthesis of this compound evolved?

A5: Early syntheses were often lengthy and lacked stereocontrol. Modern approaches utilize catalytic asymmetric reactions, such as enantioselective Heck cyclizations and phase-transfer catalyzed bromocyclizations, to access enantiopure this compound isomers efficiently. [, , , ]

Q6: What is known about the biological activity of this compound?

A6: this compound and its analogs have shown a range of biological activities, including:

- Antinociceptive activity: Some this compound isomers display analgesic effects in animal models of pain. []

- Somatostatin receptor antagonism: Certain this compound derivatives act as functional antagonists of somatostatin receptors. []

- Antimicrobial activity: this compound-based scaffolds exhibit promising antibacterial and antifungal properties. []

- Antiviral activity: Studies have reported the potential of this compound and related compounds to inhibit viruses like PRRSV. []

Q7: Are there any known structure-activity relationships (SAR) for this compound?

A7: While research is ongoing, some SAR trends have been observed:

- Stereochemistry: The absolute configuration at the C3a and C3a’ positions significantly impacts biological activity. []

- N-Methylation: N-Methylation of the indole nitrogen can alter potency and selectivity for specific targets. []

- Substituents on the aromatic ring: Modifications to the aromatic ring of the indole moiety can influence activity and pharmacokinetic properties. []

Q8: What are the potential applications of this compound and its analogs?

A8: Due to their diverse biological activities, this compound and its analogs hold promise as:

Q9: How does this compound compare to other related alkaloids?

A9: this compound is structurally related to other alkaloids like calycanthine, folicanthine, and hodgkinsine. These alkaloids share a bispyrrolidino[2,3-b]indoline core but differ in their stereochemistry and peripheral substituents, leading to variations in their biological profiles. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.